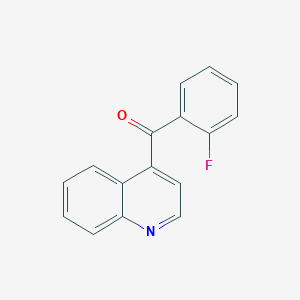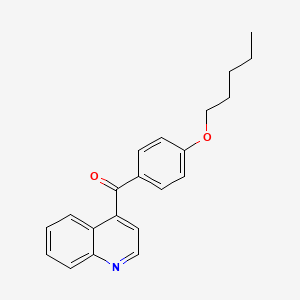
2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol
Overview
Description
2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol: is an organic compound with the molecular formula C9H8F4O It is characterized by the presence of fluorine atoms, a trifluoromethyl group, and a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol can be achieved through several methods. One common approach involves the reaction of 2-Fluoro-5-chlorobenzyl alcohol with trifluoromethylating agents under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-Fluoro-5-chlorobenzyl alcohol.
Reagents: Trifluoromethylating agents (e.g., trifluoromethyl iodide) and a base (e.g., potassium carbonate).
Reaction Conditions: The reaction is carried out in an appropriate solvent (e.g., dimethyl sulfoxide) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde or 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-Fluoro-5-methyl-3-(trifluoromethyl)toluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical processes, including enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)benzyl alcohol
- 2-(Trifluoromethyl)benzyl alcohol
- 2-Fluoro-5-methylbenzyl alcohol
Comparison: 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol is unique due to the simultaneous presence of fluorine atoms, a trifluoromethyl group, and a benzyl alcohol moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds. These properties make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-5-2-6(4-14)8(10)7(3-5)9(11,12)13/h2-3,14H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTOPRCFFCKRJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(F)(F)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



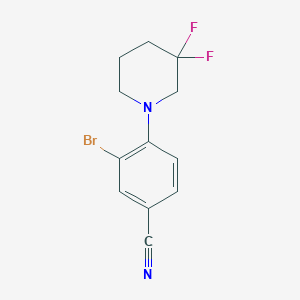

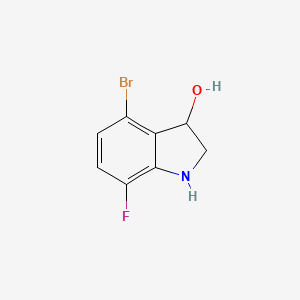


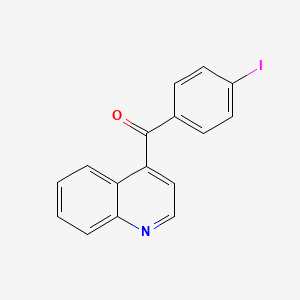



![6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1406324.png)
